molecular formula C16H13ClN2OS B2980315 (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-15-5

(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2980315
CAS No.: 338417-15-5
M. Wt: 316.8
InChI Key: LDEFAVDNGBVCDV-OQLLNIDSSA-N
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Description

This compound is a benzothiazinone derivative characterized by a 7-chloro substituent on the benzothiazinone core and a (4-methylphenyl)amino-methylidene group at the 2-position. Its E-configuration ensures specific spatial arrangements that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-5-12(6-3-10)18-9-15-16(20)19-13-7-4-11(17)8-14(13)21-15/h2-9,18H,1H3,(H,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEFAVDNGBVCDV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one with 4-methylphenylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group in the benzothiazine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a promising candidate for drug development.

Medicine: The compound has shown potential in the development of new therapeutic agents. Its derivatives have been investigated for their activity against various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in bacteria, while its anticancer activity is linked to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in the substituent on the phenylamino group:

  • (2E)-7-Chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-11-1): Features a 4-methoxy group instead of 4-methyl .
  • (2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-12-2): Substituent at the 2-methoxy position .

Key Differences:

Electronic Effects: The 4-methoxy group (electron-donating via resonance) may enhance solubility in polar solvents compared to the 4-methyl group (weakly electron-donating via induction) .

Synthetic Accessibility :

  • Methoxy-substituted analogs may require protection/deprotection steps during synthesis, whereas methyl groups are more chemically inert.

Biological Activity

The compound (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one , also known as 7-chloro-2-(4-toluidinomethylene)-2H-1,4-benzothiazin-3(4H)-one , is a member of the benzothiazine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Basic Information

PropertyValue
CAS Number 338417-15-5
Molecular Formula C16H13ClN2OS
Molecular Weight 316.81 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study conducted on various benzothiazine derivatives demonstrated their effectiveness against both Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays revealed that benzothiazine derivatives possess the ability to scavenge free radicals, contributing to their protective effects against oxidative stress. The structure-activity relationship (SAR) studies suggest that substitutions on the aromatic ring significantly enhance antioxidant efficacy .

Tyrosinase Inhibition

One of the notable biological activities of related compounds is their inhibitory effect on tyrosinase, an enzyme crucial for melanin production. The inhibition of tyrosinase is particularly relevant for treating hyperpigmentation disorders. In a comparative study, several analogs exhibited IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor. For instance, one analog demonstrated an IC50 value of 1.12 µM, making it approximately 22 times more potent than kojic acid .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving B16F10 murine melanoma cells, several derivatives were tested for cytotoxic effects. Most analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours, suggesting a favorable safety profile for further development .

Case Study: Synthesis and Biological Evaluation

A recent study focused on synthesizing various analogs of benzothiazine derivatives and evaluating their biological activities. The research highlighted that specific modifications in the molecular structure led to enhanced antimicrobial and antioxidant properties. The study utilized various assays to establish a correlation between structural modifications and biological efficacy .

Research Findings: Structure-Activity Relationship (SAR)

The SAR analysis conducted on benzothiazine derivatives revealed that:

  • Chlorination at the 7-position significantly enhances antimicrobial activity.
  • Substituents at the para position of the phenyl ring influence tyrosinase inhibition potency.
  • Hydroxyl groups contribute positively to antioxidant activity.

These insights are crucial for guiding future synthetic efforts aimed at optimizing biological activity .

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of this compound?

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:

  • Mechanochemical synthesis (ball milling) reduces solvent waste and improves reaction efficiency. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent under solvent-free conditions achieves yields >85% .
  • Reaction monitoring via TLC/HPLC ensures intermediate purity. Key steps: condensation of 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one with 4-methylphenyl isocyanate, followed by dehydration .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) minimizes byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s tautomeric stability and biological activity?

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response assays (IC₅₀/EC₅₀) standardize activity comparisons. For example, discrepancies in antimicrobial MIC values may arise from strain variability or solvent effects (DMSO vs. aqueous) .
  • Structural analogs analysis : Compare substituent effects (e.g., 7-Cl vs. 7-F derivatives) to isolate pharmacophore contributions.
  • Meta-analysis of published data identifies trends. For example, chlorine at position 7 enhances antifungal activity (MIC: 2–8 µg/mL) but reduces solubility .

Q. What are the challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent selection : Slow evaporation from DMF/water mixtures promotes single-crystal growth. Avoid high-polarity solvents that disrupt hydrogen bonding .
  • Polymorphism control : Use seeding techniques or temperature gradients to isolate the thermodynamically stable form.
  • Data collection : Synchrotron radiation improves resolution for weak diffractors (common with chlorine atoms) .

Methodological Resources

  • Synthesis Protocols : Mechanochemical methods , solvent-free condensation .
  • Analytical Tools : Gaussian 16 (DFT), Mercury (crystallography), AutoDock (docking) .
  • Data Repositories : PubChem (bioactivity), Cambridge Structural Database (crystallography) .

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